molecular formula C22H26ClN3O4 B277849 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide

Katalognummer B277849
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: AFSOCKQRLUFLHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide, also known as BRL-15572, is a novel chemical compound that has been studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family.

Wirkmechanismus

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor family that is primarily located in the mesolimbic and mesocortical pathways of the brain. The mesolimbic and mesocortical pathways are involved in reward, motivation, and cognition. By selectively blocking the dopamine D3 receptor, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide may modulate these pathways and have therapeutic effects in several diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide have been studied in several research articles. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region involved in reward and motivation. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has also been shown to reduce the expression of c-Fos, a marker of neuronal activity, in several brain regions. These effects suggest that N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide may modulate the activity of the mesolimbic and mesocortical pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide for lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows researchers to study the specific effects of blocking the dopamine D3 receptor without affecting other dopamine receptor subtypes. One limitation of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide for lab experiments is its relatively low potency. This low potency may require higher doses of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide to achieve therapeutic effects, which could increase the risk of side effects.

Zukünftige Richtungen

For research on N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide include further studies of its potential therapeutic applications, such as drug addiction, schizophrenia, and Parkinson's disease. Additional studies of the mechanism of action of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide could also provide insights into the role of the dopamine D3 receptor in these diseases. Finally, the development of more potent and selective dopamine D3 receptor antagonists could improve the therapeutic potential of this class of compounds.

Synthesemethoden

The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 3-chloro-4-fluoroaniline to form N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide. This intermediate product is then reacted with propanoylpiperazine to form the final product, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide. The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been described in detail in several research articles.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in several areas, including drug addiction, schizophrenia, and Parkinson's disease. In drug addiction research, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. In schizophrenia research, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been shown to improve cognitive function in animal models of the disease. In Parkinson's disease research, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been shown to reduce the dyskinetic side effects of levodopa, a drug commonly used to treat Parkinson's disease.

Eigenschaften

Produktname

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide

Molekularformel

C22H26ClN3O4

Molekulargewicht

431.9 g/mol

IUPAC-Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H26ClN3O4/c1-4-21(27)26-11-9-25(10-12-26)18-7-6-16(14-17(18)23)24-22(28)15-5-8-19(29-2)20(13-15)30-3/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,28)

InChI-Schlüssel

AFSOCKQRLUFLHQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)Cl

Kanonische SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.